3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The choice of solvents, temperature, and catalysts are crucial factors in maximizing yield and purity. Green chemistry principles, such as the use of water as a solvent and microwave-assisted synthesis, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound binds to multiple receptors with high affinity, influencing various biological pathways . For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Uniqueness
What sets 3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of the indole and pyrimido[5,4-b]indol-4-one structures, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
373377-63-0 |
---|---|
Molecular Formula |
C18H24N4O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H24N4O/c1-12(2)22(13(3)4)10-9-21-11-19-16-14-7-5-6-8-15(14)20-17(16)18(21)23/h5-8,11-13,20H,9-10H2,1-4H3 |
InChI Key |
OXOQUZZCUAUXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1C=NC2=C(C1=O)NC3=CC=CC=C32)C(C)C |
solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.